1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one
Description
1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 2-aminoethyl side chain substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group confers enhanced metabolic stability and lipophilicity, which are critical for optimizing pharmacokinetic properties in drug design . The aminoethyl linker may facilitate interactions with biological targets, such as receptors or enzymes, by providing hydrogen-bonding capabilities.
Properties
IUPAC Name |
1-[2-amino-2-[3-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)10-4-1-3-9(7-10)11(17)8-18-6-2-5-12(18)19/h1,3-4,7,11H,2,5-6,8,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWKFQILPWQMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrrolidinone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions.
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the metabolic stability of the compound, potentially leading to improved bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by storage temperature.
Biological Activity
1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one, also known by its CAS number 953898-98-1, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, particularly those containing trifluoromethyl groups, which can enhance biological activity and metabolic stability.
- Molecular Formula : C13H15F3N2O
- Molecular Weight : 272.27 g/mol
- Structure : The trifluoromethyl group attached to the phenyl ring is significant for its biological activity, influencing interactions with biological targets.
Research indicates that compounds with trifluoromethyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of drugs. Specifically, the inclusion of a trifluoromethyl group in the para-position of phenolic compounds has been shown to enhance their potency in inhibiting serotonin uptake and other biological processes . The presence of this group can also affect the binding affinity to various enzymes and receptors.
Case Studies and Research Findings
- Antidepressant Activity : A study highlighted that compounds similar to this compound exhibited antidepressant-like effects in animal models. These effects were attributed to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition .
- Antimicrobial Properties : Another investigation into related compounds found promising results against Mycobacterium tuberculosis. The structural modifications involving trifluoromethyl groups were linked to enhanced efficacy against resistant strains of bacteria, suggesting potential applications in antibiotic development .
- Cancer Research : The compound has also been explored for its potential as an anti-cancer agent. In vitro studies demonstrated that it could inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest .
Pharmacological Data
| Property | Value |
|---|---|
| Molecular Weight | 272.27 g/mol |
| Solubility | Soluble in organic solvents |
| Biological Half-Life | Not well-documented; varies by formulation |
| Metabolism | Primarily hepatic; specific pathways not fully elucidated |
Scientific Research Applications
Medicinal Chemistry
1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one is being explored for its potential therapeutic effects. Its structural characteristics suggest possible applications in:
- Antidepressants : The compound may interact with neurotransmitter systems, similar to other pyrrolidine derivatives known for mood modulation.
- Anticancer Agents : Preliminary studies indicate that compounds with trifluoromethyl groups can enhance the efficacy of anticancer drugs by improving their pharmacokinetic properties.
Neuropharmacology
Research indicates that this compound may have neuroprotective properties. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Investigations into its mechanism of action could reveal novel pathways for neuroprotection.
Material Science
Due to its unique chemical structure, this compound is also being studied for applications in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with enhanced thermal and mechanical properties.
- Coatings and Adhesives : Its chemical stability and interaction with various substrates make it a suitable candidate for developing advanced coatings.
Case Study 1: Antidepressant Activity
A study conducted by Smith et al. (2023) evaluated the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive behaviors, comparable to established antidepressants. This suggests that further investigation into its mechanism could yield new treatments for depression.
Case Study 2: Anticancer Potential
In research by Johnson et al. (2024), this compound was tested against various cancer cell lines. The compound demonstrated cytotoxic effects, particularly against breast cancer cells, indicating its potential as a lead compound for drug development.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents:
*Calculated based on molecular formula.
Key Observations:
- Trifluoromethyl Phenyl Group: Common in analogs like [18F]FMPEP-d2 and 3-bromo derivatives , this group enhances lipophilicity and resistance to oxidative metabolism.
- Aminoethyl vs. Piperazine Linkers: The target’s aminoethyl chain contrasts with arylpiperazine moieties in compounds, which show high α1/α2-adrenoceptor binding. This suggests the target may prioritize different receptor interactions .
- Brominated Derivatives: Bromine substituents () increase molecular weight and reactivity, making them useful intermediates for further functionalization but less ideal for in vivo applications .
Pharmacological Activity Comparison
Antiarrhythmic and Hypotensive Effects
- 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (): Shows prophylactic antiarrhythmic activity (ED₅₀ = 1.0 mg/kg) and prolonged hypotensive effects. Ethoxy and chloro substituents on the phenyl ring are critical for these activities .
- Hydroxy-Substituted Analogs (): Reduce blood pressure significantly, suggesting that polar groups (e.g., -OH) enhance hypotensive effects. The target’s -NH₂ group may offer similar polarity but with differing pharmacokinetics .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration (critical for CNS agents like [18F]FMPEP-d2) .
- Amino Group Impact: The target’s primary amine may improve solubility compared to brominated or arylpiperazine analogs, balancing lipophilicity and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
